

# synthesis and preparation of Sjpyt-195 for research

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## Compound of Interest

Compound Name: *Sjpyt-195*  
Cat. No.: *B14014010*

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## Application Notes and Protocols: Sjpyt-195

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### Introduction

**Sjpyt-195** is a novel small molecule initially designed as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of the pregnane X receptor (PXR), a key regulator of drug metabolism.<sup>[1][2]</sup> However, further research revealed that **Sjpyt-195** does not function as a traditional PROTAC for PXR. Instead, it acts as a "molecular glue" degrader of the translation termination factor GSPT1.<sup>[3][4]</sup> The degradation of GSPT1 subsequently leads to a reduction in PXR protein levels.<sup>[3]</sup> Chemically, **Sjpyt-195** is a conjugate of a derivative of the PXR inverse agonist SPA70 and the E3 substrate receptor cereblon (CRBN) ligand, thalidomide. Due to its potent activity in degrading GSPT1, a protein overexpressed in some malignancies like acute myeloid leukemia (AML), **Sjpyt-195** serves as a valuable research tool for studying GSPT1 biology, the molecular glue mechanism, and targeted protein degradation.

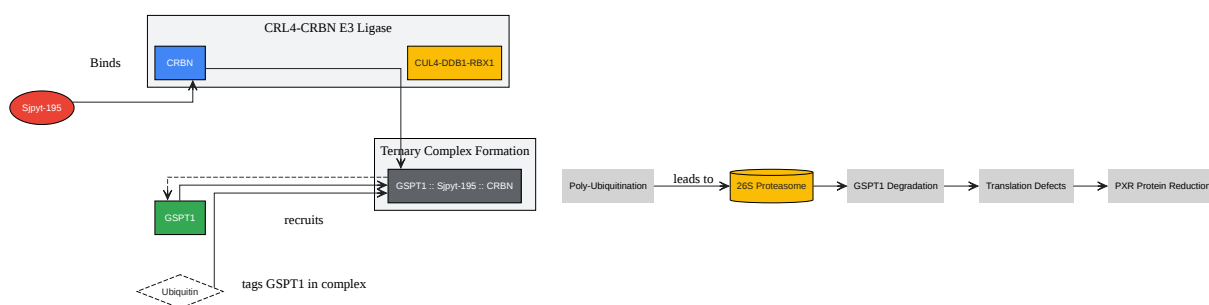
### Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>35</sub> H <sub>34</sub> N <sub>6</sub> O <sub>8</sub>	
Molecular Weight	666.68 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥50 mg/mL)	
CAS Number	2973762-16-0	

## Mechanism of Action

**Sjpyt-195** functions as a molecular glue, a class of molecules that induce or stabilize interactions between two proteins that would otherwise not interact.

- **Binding to CRBN:** **Sjpyt-195** first binds to cereblon (CRBN), a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4<sup>CRBN</sup>) E3 ubiquitin ligase complex.
- **Recruitment of GSPT1:** The **Sjpyt-195**/CRBN complex creates a novel surface that is recognized by the translation termination factor GSPT1, effectively "gluing" GSPT1 to the E3 ligase complex.
- **Ubiquitination and Degradation:** This proximity leads to the polyubiquitination of GSPT1 by the E3 ligase. The polyubiquitin chain acts as a signal for degradation by the 26S proteasome.
- **Downstream Effect on PXR:** GSPT1 is essential for the proper termination of protein synthesis. Its degradation causes translational defects, which can lead to a decrease in the levels of unstable or short-lived proteins, including PXR. This effect on PXR is therefore an indirect consequence of GSPT1 degradation.



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Caption: Mechanism of **Sipyrt-195** as a molecular glue degrader of GSPT1.

## Biological Activity Data

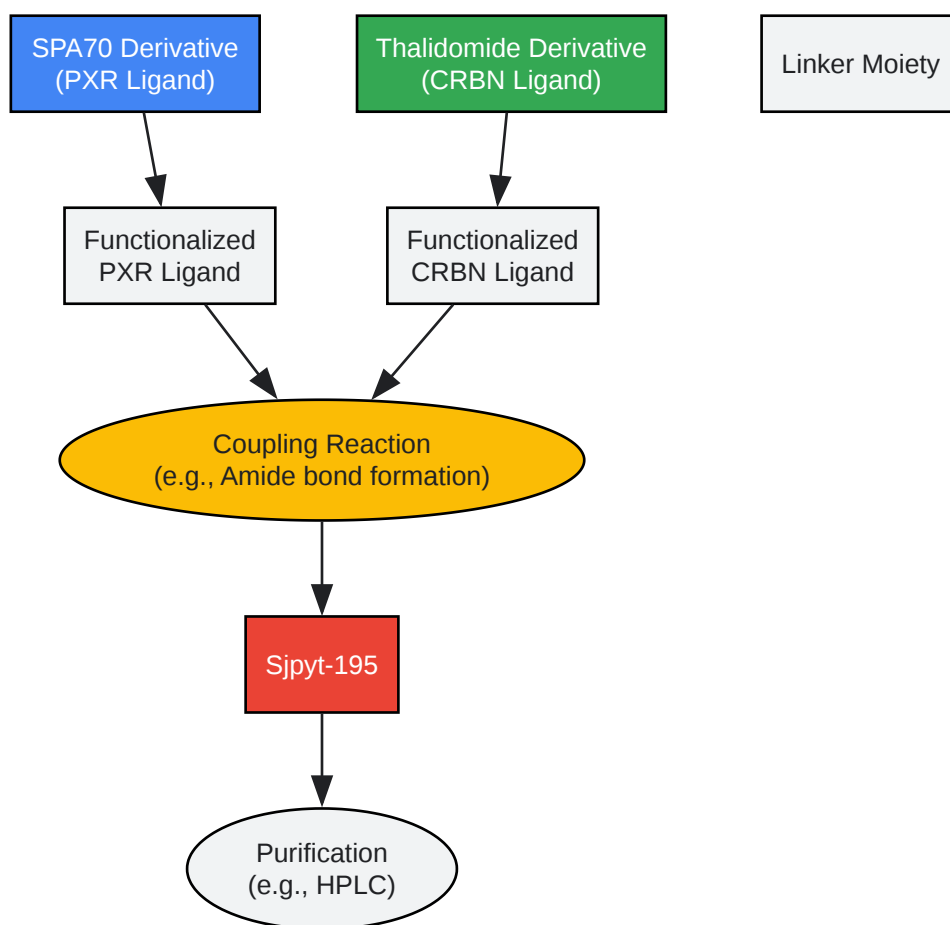
The following table summarizes the in vitro activity of **Sipyrt-195** in human colorectal adenocarcinoma SNU-C4 cells.

Parameter	Cell Line	Value	Description	Reference
DC <sub>50</sub> (PXR)	SNU-C4 3xFLAG-PXR KI	310 ± 130 nM	Half-maximal degradation concentration for PXR protein after 24h treatment.	
D <sub>max</sub> (PXR)	SNU-C4 3xFLAG-PXR KI	85 ± 1%	Maximum degradation of PXR protein after 24h treatment.	
CC <sub>50</sub>	SNU-C4	3.3 nM	Half-maximal cytotoxic concentration after 72h treatment.	

## Protocols

### Synthesis of Sjpyt-195

**Sjpyt-195** is synthesized by conjugating a PXR ligand derived from SPA70 with a CRBN ligand (thalidomide) via a linker. The detailed synthetic route is published in ACS Medicinal Chemistry Letters. The following is a generalized workflow.



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Caption: Generalized synthetic workflow for **Sjpyt-195**.

## Preparation of Stock Solutions

- Reconstitution: **Sjpyt-195** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in anhydrous DMSO. For a 10 mM stock, add 150.00  $\mu$ L of DMSO per 1 mg of **Sjpyt-195** (MW = 666.68). Sonicate briefly if necessary to ensure complete dissolution.
- Storage: Store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

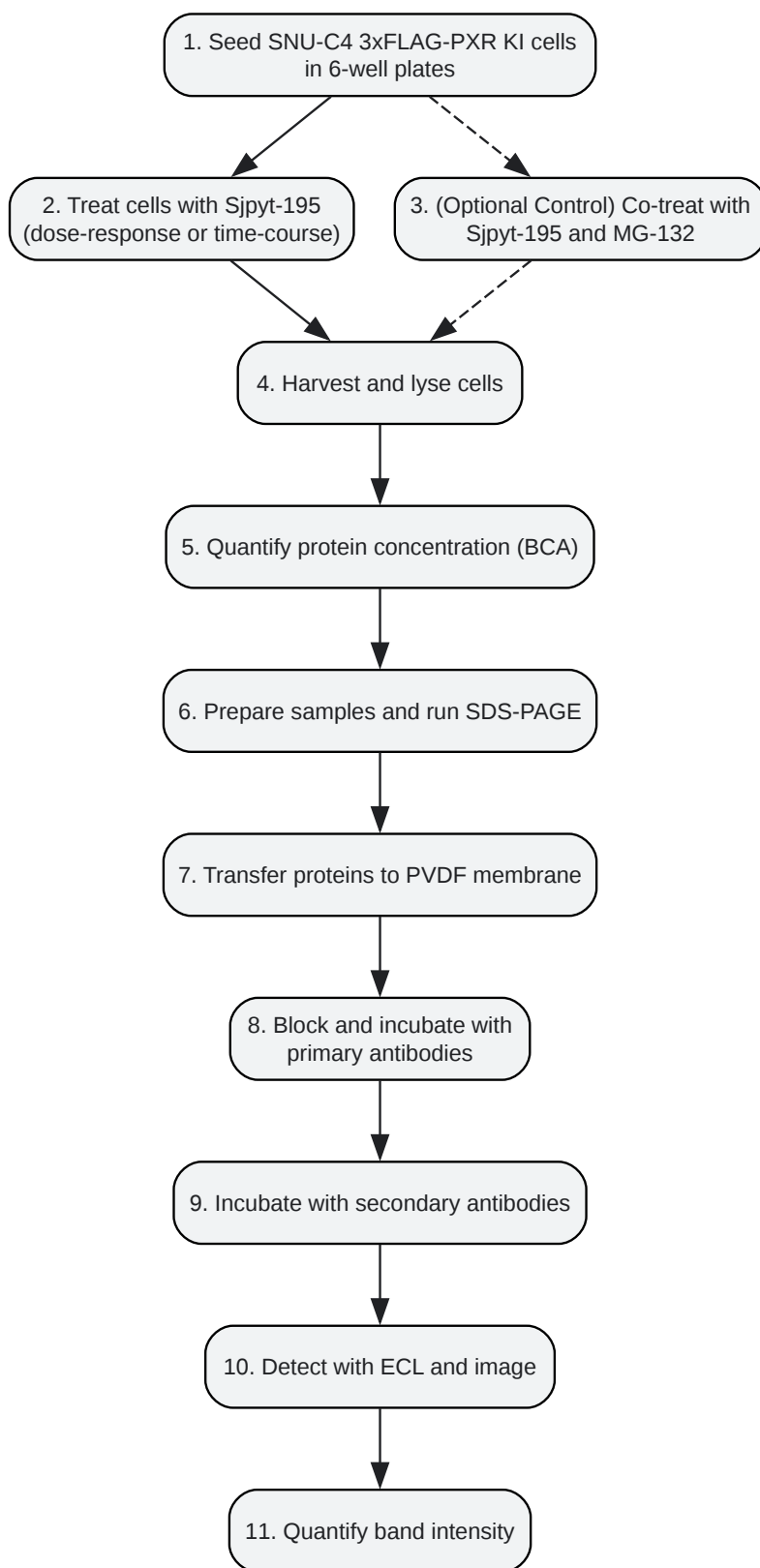
## Protocol: In Vitro Protein Degradation Assay by Western Blot

This protocol describes how to assess the degradation of GSPT1 and endogenous 3xFLAG-tagged PXR in SNU-C4 cells.

Materials:

- SNU-C4 3xFLAG-PXR KI cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Sjpyt-195** stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- Proteasome inhibitor: MG-132 (10 mM stock in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-FLAG, anti-GSPT1, anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence (ECL) substrate

Workflow:



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Caption: Experimental workflow for Western blot analysis of protein degradation.

#### Methodology:

- Cell Seeding: Seed SNU-C4 3xFLAG-PXR KI cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of **Sjpyt-195** in culture medium from the DMSO stock solution. A typical final concentration range is 1 nM to 10  $\mu$ M.
  - Include a DMSO-only well as a vehicle control.
  - For the proteasome-dependency control, pre-treat cells with 10  $\mu$ M MG-132 for 1-2 hours before adding **Sjpyt-195**.
  - Remove the old medium from the cells and add the medium containing the different concentrations of **Sjpyt-195**.
- Incubation: Incubate the cells for the desired time period (e.g., 12 or 24 hours).
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
  - Incubate on ice for 30 minutes, vortexing periodically.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Western Blotting:
  - Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.



- Boil samples at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-FLAG, anti-GSPT1, and anti- $\beta$ -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein bands (PXR and GSPT1) to the loading control ( $\beta$ -actin).

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## References

- 1. SJPYT-195: A Designed Nuclear Receptor Degradator That Functions as a Molecular Glue Degradator of GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SJPYT-195: A Designed Nuclear Receptor Degradator That Functions as a Molecular Glue Degradator of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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